molecular formula C15H24 B13434151 cis-beta-Copaene

cis-beta-Copaene

Cat. No.: B13434151
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-QBXMUUHRSA-N
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Description

cis-beta-Copaene: This hydrocarbon exhibits various biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Heterologous Expression in E. coli: One method involves the heterologous expression of sesquiterpene synthases from the Basidiomycota Coniophora puteana in E. coli.

    Biotechnological Production: The optimized heterologous microbial production system can yield product titers of 215 mg/L β-copaene.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: β-Copaene can undergo oxidation reactions, although specific details on the reagents and conditions are not widely documented.

    Reduction: Similar to other sesquiterpenes, β-copaene can be reduced under appropriate conditions.

    Substitution: β-Copaene can participate in substitution reactions, particularly in the presence of specific catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

    Catalysts: Various catalysts can facilitate substitution reactions, depending on the desired product.

Major Products

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

  • β-Copaene is used as a precursor in the synthesis of other complex molecules .

Biology

  • It has been studied for its role in attracting agricultural pests like the Mediterranean fruit fly .

Medicine

  • β-Copaene exhibits anti-inflammatory, antimicrobial, antifungal, and antitumor properties, making it a candidate for various therapeutic applications.

Industry

  • It is used in the flavor and fragrance industry due to its pleasant aroma .

Mechanism of Action

Molecular Targets and Pathways

  • β-Copaene exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines.
  • The antimicrobial and antifungal properties are likely due to its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    α-Copaene: Another sesquiterpene with similar biological activities but different structural features.

    Cubebol: A compound produced alongside β-copaene in microbial systems, used in the flavor industry.

Uniqueness

  • β-Copaene is unique due to its specific biological activities and its role in attracting certain pests, which is not observed with all sesquiterpenes .

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1

InChI Key

UPVZPMJSRSWJHQ-QBXMUUHRSA-N

Isomeric SMILES

CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C

Origin of Product

United States

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